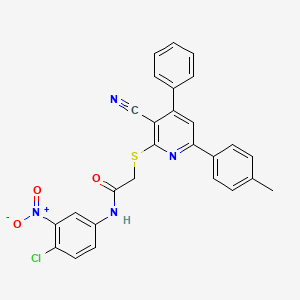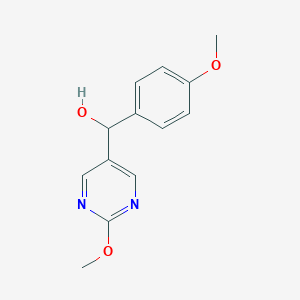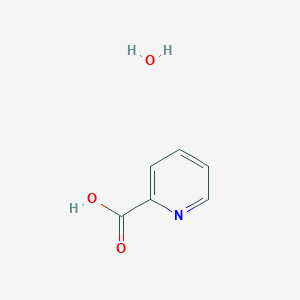
Picolinic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid hydrate is an organic compound with the chemical formula C6H5NO2·H2O. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role as a bidentate chelating agent, forming complexes with various metal ions. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, picolinic acid is produced through the oxidation of 2-methylpyridine using various oxidizing agents. The process involves multiple steps, including purification and crystallization, to obtain the final product in its hydrated form.
Analyse Des Réactions Chimiques
Types of Reactions
Picolinic acid undergoes several types of chemical reactions, including:
Oxidation: Picolinic acid can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert picolinic acid to its corresponding alcohol.
Substitution: Picolinic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include derivatives of picolinic acid with different functional groups, such as alcohols, esters, and amides.
Applications De Recherche Scientifique
Picolinic acid hydrate has a wide range of scientific research applications:
Mécanisme D'action
Picolinic acid exerts its effects by binding to metal ions, forming stable complexes. This chelation process is crucial for its role in biological systems, where it assists in the absorption and transport of metal ions such as zinc, chromium, and iron . In medicinal applications, picolinic acid has been shown to interact with zinc finger proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Picolinic acid is similar to other pyridine carboxylic acids, such as:
Nicotinic acid (Niacin): Has the carboxyl group at the 3-position.
Isonicotinic acid: Has the carboxyl group at the 4-position.
Uniqueness
Picolinic acid’s unique position of the carboxyl group at the 2-position allows it to form bidentate chelates with metal ions, which is not as effectively achieved by its isomers .
Similar Compounds
- Nicotinic acid (Niacin)
- Isonicotinic acid
- Dipicolinic acid
Propriétés
| 354527-55-2 | |
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H5NO2.H2O/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H2 |
Clé InChI |
AGWSKXUJTPAZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
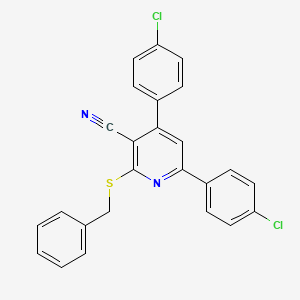

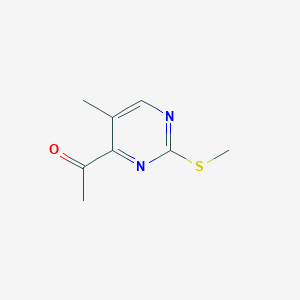

![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)

![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
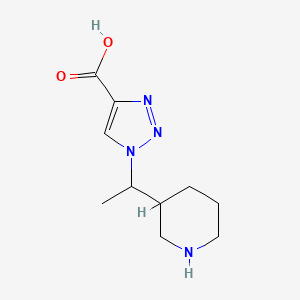
![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
